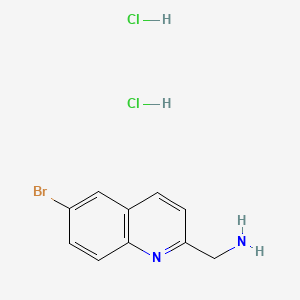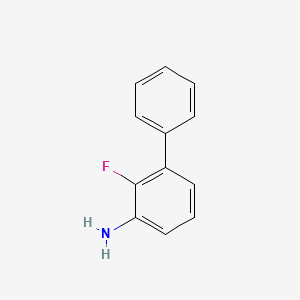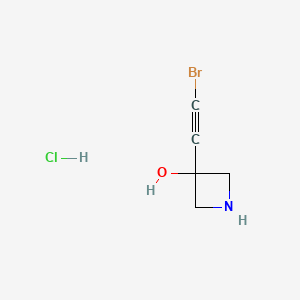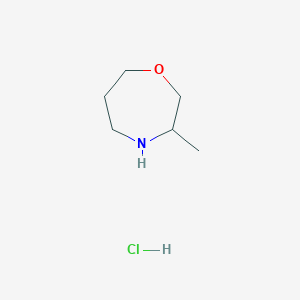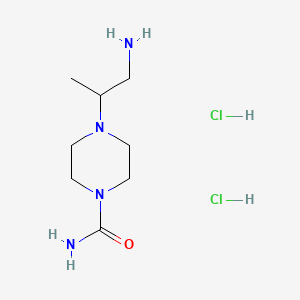
4-(1-Aminopropan-2-yl)piperazine-1-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminopropan-2-yl)piperazine-1-carboxamide dihydrochloride is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of 4-(1-Aminopropan-2-yl)piperazine-1-carboxamide dihydrochloride typically involves the reaction of piperazine derivatives with appropriate reagents. One common synthetic route includes the reaction of tert-butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate with hydrochloric acid to yield the dihydrochloride salt . The reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
4-(1-Aminopropan-2-yl)piperazine-1-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-(1-Aminopropan-2-yl)piperazine-1-carboxamide dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-Aminopropan-2-yl)piperazine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(1-Aminopropan-2-yl)piperazine-1-carboxamide dihydrochloride can be compared with other piperazine derivatives, such as:
tert-Butyl 4-(1-aminopropan-2-yl)piperazine-1-carboxylate: This compound is a precursor in the synthesis of the dihydrochloride salt.
Pyrazinamide derivatives: These compounds have similar structural features and are studied for their antimicrobial properties
Properties
Molecular Formula |
C8H20Cl2N4O |
|---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
4-(1-aminopropan-2-yl)piperazine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C8H18N4O.2ClH/c1-7(6-9)11-2-4-12(5-3-11)8(10)13;;/h7H,2-6,9H2,1H3,(H2,10,13);2*1H |
InChI Key |
YATRDJIFUUTLFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N1CCN(CC1)C(=O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


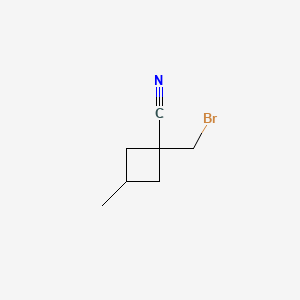
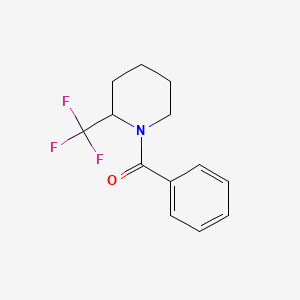

![(2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13470113.png)
![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)


![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)
![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)
